Product packaging for 8-Ethyl-1,5-diazabicyclo[3.2.1]octane(Cat. No.:CAS No. 1907-93-3)

8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Cat. No.: B2509327
CAS No.: 1907-93-3
M. Wt: 140.23
InChI Key: GFSRBWQVYIJFNL-UHFFFAOYSA-N
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Description

8-Ethyl-1,5-diazabicyclo[3.2.1]octane ( 1907-93-3) is an imidazolidine-based compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . This diazabicyclo[3.2.1]octane framework serves as a versatile and privileged scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules . Compounds featuring this core structure are actively investigated as potential therapeutics; for instance, 3,8-diazabicyclo[3.2.1]octane derivatives have been explored as analogues of Class III antiarrhythmic agents, demonstrating the ability to lengthen the effective refractory period in cardiac tissues . More broadly, N,N'-disubstituted derivatives of this framework are of significant research interest as substitutes for piperazine-based compounds, with studies reporting a range of potential activities including analgesic, antiarrhythmic, antitussive, and antitumor effects . This product is intended for research purposes in laboratory settings. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B2509327 8-Ethyl-1,5-diazabicyclo[3.2.1]octane CAS No. 1907-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethyl-1,5-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8-9-4-3-5-10(8)7-6-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSRBWQVYIJFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1N2CCCN1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Ethyl 1,5 Diazabicyclo 3.2.1 Octane and Its Core Scaffolds

Established Synthetic Pathways to the Diazabicyclo[3.2.1]octane System

The construction of the 1,5-diazabicyclo[3.2.1]octane (often referred to in literature as 3,8-diazabicyclo[3.2.1]octane) core relies on several established synthetic strategies that assemble the characteristic bridged structure.

Multicomponent reactions (MCRs) and other one-pot cyclization strategies offer an efficient means to construct the diazabicyclo[3.2.1]octane skeleton. One notable approach is the 1,3-dipolar cycloaddition of 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, with various dipolarophiles like acrylate (B77674) derivatives. acs.orgnih.gov This reaction typically yields 3,8-diazabicyclo[3.2.1]octanes with good yields. acs.orgresearchgate.net For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate affords the corresponding diazabicyclo[3.2.1]octane adduct. nih.gov

Another powerful cyclization method involves the oxidative sulfonamidation of 1,5-hexadiene (B165246). The reaction of 1,5-hexadiene with trifluoromethanesulfonamide (B151150) in an oxidative system (t-BuOCl+NaI) leads directly to the formation of 3,8-bis(trifluoromethylsulfonyl)-3,8-diazabicyclo[3.2.1]octane, alongside a trans-2,5-bis(iodomethyl)pyrrolidine intermediate. researchgate.net This represents a one-pot, two-step route to the bicyclic system. researchgate.net

A common and versatile approach to the diazabicyclo[3.2.1]octane system involves the cyclization of carefully designed acyclic or monocyclic precursors.

From Acyclic Precursors: Linear molecules can be synthesized and subsequently cyclized to form the bicyclic framework. An improved and scalable synthesis for 8-methyl-3,8-diazabicyclo[3.2.1]octane starts from the acyclic compound diethyl meso-2,5-dibromoadipoate. sci-hub.se This multi-step process first forms a pyrrolidine (B122466) ring, which then undergoes further transformations to yield the final bicyclic product. sci-hub.se Similarly, polymer-supported stereoselective syntheses have been developed using resin-bound acyclic intermediates that undergo tandem iminium ion cyclization and nucleophilic addition reactions to form related bridged scaffolds. researchgate.net

From Monocyclic Precursors: Monocyclic compounds, particularly substituted pyrrolidines, are widely used as key intermediates. An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane was developed starting from N-benzyl-2,5-dicarbethoxypyrrolidine. researchgate.net This monocyclic precursor is subjected to a sequence of reactions including reduction, debenzylation, mesylation of the resulting diol, and finally cyclization with an amine like benzylamine (B48309) to furnish the diazabicyclo[3.2.1]octane scaffold. researchgate.net

Another well-documented route begins with pyrrolidine-2,5-dicarboxylic acid, which is converted to its N-carbobenzyloxy anhydride (B1165640). This anhydride reacts with primary amines, followed by cyclization, to yield 3-substituted 8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-diones. Subsequent reduction with lithium aluminum hydride provides the desired bicyclic amines. researchgate.net A similar strategy has been successfully applied to the synthesis of a precursor for the target compound of this article, 3-benzyl-8-ethyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, which was obtained in a 26% yield. sci-hub.se

The synthesis of the diazabicyclo[3.2.1]octane framework is often accomplished through a logical sequence of chemical transformations. A representative example is the improved four-step synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane, a close analogue of the title compound. sci-hub.se This sequence highlights a precursor-based approach starting from an acyclic diester.

The key steps in this synthesis are outlined in the table below:

StepStarting MaterialReagents/ConditionsIntermediate/ProductYield
1Diethyl meso-2,5-dibromoadipoateMethylamine, THFDiethyl cis-1-methylpyrrolidine-2,5-dicarboxylate91%
2Diethyl cis-1-methylpyrrolidine-2,5-dicarboxylatei) Benzylamine, xylene, reflux; ii) 210°C3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione34%
33-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dioneLiAlH₄, dioxane, reflux3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane65%
43-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octaneH₂, 10% Pd/C, methanol8-Methyl-3,8-diazabicyclo[3.2.1]octane93%

This table details the sequential transformation for the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane, adapted from Paliulis et al. sci-hub.se

This strategic sequence, involving initial formation of a monocyclic pyrrolidine followed by a challenging thermal cyclization and subsequent reductions, provides a reliable pathway to the core scaffold. sci-hub.se A similar procedure was reported for the synthesis of 3-benzyl-8-ethyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, a direct precursor to the 8-ethyl derivative. sci-hub.se

Enantioselective and Stereocontrolled Synthesis of Diazabicyclo[3.2.1]octane Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, significant effort has been directed towards the development of enantioselective and stereocontrolled methods for synthesizing diazabicyclo[3.2.1]octane derivatives. ehu.eslookchem.com

Chiral Pool Synthesis: The chiral pool approach utilizes readily available, inexpensive enantiopure starting materials, such as amino acids, to introduce stereochemistry into the final product. ehu.es A diastereoselective synthesis of the orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid framework has been successfully achieved starting from the cheap and readily available L-pyroglutamic acid. sci-hub.st This strategy effectively translates the inherent chirality of the starting material to the complex bicyclic product.

Asymmetric Catalysis: Asymmetric catalysis offers an alternative, powerful route to chiral diazabicyclo[3.2.1]octane derivatives from achiral or racemic precursors. While much of the research has focused on the related 8-azabicyclo[3.2.1]octane (tropane) scaffold, the principles are applicable to the diaza-congeners. ehu.esrsc.org Methodologies include enantioselective deprotonation using chiral lithium amide bases and organocatalyzed 1,3-dipolar cycloadditions. acs.orgehu.es These methods achieve stereochemical control during the formation of the bicyclic architecture itself. researchgate.net

Controlling the relative stereochemistry (diastereoselectivity) during the synthesis is crucial for creating specific isomers of substituted diazabicyclo[3.2.1]octanes. Several synthetic methods have been shown to proceed with high levels of diastereocontrol.

For example, the stereoselective construction of the highly strained 3,8-diazabicyclo[3.2.1]octane framework of (+)-naphthyridinomycin was achieved using an intramolecular Hosomi–Sakurai type reaction, which proceeded with complete stereoselectivity. lookchem.com Additionally, a copper-catalyzed diastereoselective [3+2] cycloaddition of 2-arylaziridines and cyclic silyl (B83357) dienol ethers has been developed to efficiently construct fused pyrrolidine ring systems, with the high diastereoselectivity arising from a sequential retro aza-Michael/epimerization/aza-Michael process. researchgate.net Such catalytic formal [4+3] cycloadditions provide a pathway for the diastereoselective construction of bridged azabicyclo[3.2.1]octanes. researchgate.net Furthermore, a diastereoselective synthesis of the 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid framework has been reported, demonstrating that control over multiple stereocenters in this scaffold is achievable. sci-hub.st

Desymmetrization Strategies for Acyclic Precursors

The enantioselective synthesis of bicyclic structures such as the diazabicyclo[3.2.1]octane core often leverages desymmetrization, a powerful strategy for installing chirality. This approach typically involves the conversion of an achiral or meso starting material, which possesses a plane of symmetry, into a chiral product through a highly selective reaction.

While direct desymmetrization of acyclic precursors for the specific 1,5-diazabicyclo[3.2.1]octane core is not extensively documented, the principle is well-established for related bicyclo[3.2.1]octane systems. researchgate.netrsc.org For instance, the desymmetrization of trienes derived from meso diols via ring-closing metathesis has been successfully employed to create the related 6,8-dioxabicyclo[3.2.1]octane skeleton. oregonstate.edunih.gov This conceptual strategy involves an enantioselective catalyst that differentiates between two prochiral centers or faces of a symmetric substrate, leading to the formation of one enantiomer of the product preferentially. nih.gov In the context of the diazabicyclic core, a hypothetical acyclic precursor, such as a symmetric diamine or diester, could be cyclized in the presence of a chiral catalyst or auxiliary to achieve stereocontrol and generate the chiral bicyclic scaffold. researchgate.netrsc.org

Advanced Synthetic Techniques for the Diazabicyclo[3.2.1]octane Core

Modern organic synthesis provides a variety of advanced techniques to efficiently construct complex molecular architectures like the diazabicyclo[3.2.1]octane core.

Transition-Metal Catalyzed Cyclizations and Transformations

Transition-metal catalysis offers efficient and selective methods for constructing heterocyclic systems. kyoto-u.ac.jpmdpi.com Palladium-catalyzed reactions, in particular, are widely used for C-N bond formation. acs.org Intramolecular hydroamination or aminoarylation reactions are key strategies for forming the pyrrolidine or piperidine (B6355638) rings integral to the diazabicyclo[3.2.1]octane structure. kyoto-u.ac.jpacs.org For example, a suitably functionalized amino-alkene precursor can undergo an intramolecular Pd-catalyzed Aza-Heck cyclization to furnish a key monocyclic intermediate, which can then be further elaborated to the final bicyclic system. acs.org Gold and rhodium catalysts have also been employed in similar cycloisomerization reactions to construct nitrogen-containing heterocycles. nih.gov

A representative transformation involves the palladium-catalyzed cascade cyclization of an amino allene (B1206475) derivative, which can be adapted to form the diazabicyclo[3.2.1]octane core structure. kyoto-u.ac.jp

Table 1: Example of Transition-Metal Catalyzed Cyclization

Starting Material Catalyst System Product Yield Reference
Amino allene derivative Pd(PPh₃)₄, CuSO₄ Tetrahydroisoquinoline intermediate 90% (2 steps) kyoto-u.ac.jp
Aryl bromide and alkene Pd(OAc)₂, O₂, Pyridine Allylic amine High acs.org

Radical-Mediated Rearrangements and Cycloadditions

Radical reactions provide unique pathways for ring formation and rearrangement. beilstein-journals.org Aminyl radicals, generated from precursors like organic azides, are highly reactive intermediates that can participate in intramolecular cyclizations to form C-N bonds. unirioja.es One notable strategy involves the regioselective rearrangement of azanorbornanic aminyl radicals, which can expand to form the 2,8-diazabicyclo[3.2.1]oct-2-ene system. unirioja.es This radical ring expansion serves as a key step in transforming readily available heteronorbornane systems into the desired diazabicyclic framework. unirioja.es

Another approach is the manganese(III)-mediated radical cyclization of alkynyl ketones, which has been used to construct the bicyclo[3.2.1]octane framework. nih.gov This method involves a 5-exo-dig cyclization to yield the bicyclic product. nih.gov

Table 2: Radical-Mediated Cyclization Data

Precursor Reagents Key Intermediate Product Yield Reference
3-exo-azido-N-sulfonyl-8-azabicyclo[2.2.1]heptane Bu₃SnH, AIBN Aminyl radical 8-Sulfonyl-2,8-diazabicyclo[3.2.1]oct-2-ene 56% unirioja.es
(Trimethylsilyl)alkynyl ketone Mn(OAc)₃ Alkenyl radical Bicyclo[3.2.1]octane derivative 50% nih.gov

Domino and Cascade Reaction Sequences for Bicyclic Assembly

Domino and cascade reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, often leading to a rapid increase in molecular complexity under mild conditions. beilstein-journals.orgacs.org The synthesis of the 1,5-diazabicyclo[3.2.1]octane core has been achieved through a Michael cascade addition. researchgate.net Similarly, the related 6,8-dioxa-3-azabicyclo[3.2.1]octane skeleton can be synthesized from β-keto allylamines via a hypervalent iodine-mediated oxidation-cyclization cascade reaction. nih.govdp.tech

Another powerful example is the 1,3-dipolar cycloaddition of 3-oxidopyraziniums, which are azomethine ylides, with acrylate derivatives. researchgate.net This reaction primarily affords 3,8-diazabicyclo[3.2.1]octanes. researchgate.netscribd.com

Table 3: Domino Reaction for Bicyclic Core Synthesis

Reactant 1 Reactant 2 Reaction Type Product Core Yield Reference
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium Methyl acrylate 1,3-Dipolar Cycloaddition 3,8-Diazabicyclo[3.2.1]octane 51-73% researchgate.net
β-keto allylamine Phenyliodine diacetate Oxidation-Cyclization Cascade 6,8-Dioxa-3-azabicyclo[3.2.1]octane Good nih.gov

Solid-Phase Synthesis and Polymer-Supported Methodologies

Solid-phase synthesis offers significant advantages for the construction of compound libraries and simplifies purification processes. Methodologies have been developed for the polymer-supported stereoselective synthesis of related scaffolds, such as (1S,5S)-6-oxa-3,8-diazabicyclo[3.2.1]octanes. acs.org In this approach, a starting material is anchored to a solid support (e.g., a resin), and subsequent chemical transformations are carried out. The desired product is then cleaved from the support in the final step. This technique allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin. dtu.dk While a direct solid-phase synthesis for 8-Ethyl-1,5-diazabicyclo[3.2.1]octane is not prominently featured in the literature, the established protocols for analogous structures demonstrate the viability of this approach for creating diverse derivatives. acs.org

Derivatization Strategies for Functionalization of this compound and Related Cores

Once the core diazabicyclo[3.2.1]octane scaffold is synthesized, further derivatization is often necessary to modulate its properties. The nitrogen atoms of the bicyclic system are common sites for functionalization. N-alkylation or N-acylation can be readily achieved using standard procedures. For instance, the synthesis of 3,8-disubstituted-3,8-diazabicyclo[3.2.1]octanes involves reactions at both nitrogen positions to introduce a variety of substituents. researchgate.net The secondary amine in the 3-position or the tertiary amine in the 8-position (if unsubstituted) can be reacted with alkyl halides, acyl chlorides, or other electrophiles to introduce diverse functional groups. researchgate.netacs.org These derivatization reactions are crucial for exploring the structure-activity relationships of these compounds in various applications. mdpi.com

Introduction of Functional Groups at Nitrogen Centers (N-Alkylation, N-Acylation)

The nitrogen atoms of the 1,5-diazabicyclo[3.2.1]octane core provide accessible sites for functionalization through N-alkylation and N-acylation reactions. These modifications are crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation: The introduction of alkyl groups at the nitrogen centers is a common strategy to create diverse analogs. For instance, N-1 alkylation of 2(1H)-pyrazinones with reagents like 4-methoxybenzyl bromide can be carried out in acetonitrile (B52724) under reflux conditions. nih.govacs.org This quaternization step is often a precursor to forming 3-oxidopyraziniums, which can then undergo cycloaddition reactions to form the diazabicyclo[3.2.1]octane skeleton. nih.govacs.org Another approach involves the reaction of 3,7-dithia-1,5-diazabicyclo[3.3.0]octane with methyl iodide to produce N- and N,N'-coordinated adducts. researchgate.net

ReactantReagentProductConditionsYield (%)
5,6-Dimethyl-2(1H)-pyrazinone4-Methoxybenzyl bromide1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromideAcetonitrile, reflux75
3,7-Dithia-1,5-diazabicyclo[3.3.0]octaneMethyl iodideN- and N,N'-coordinated adductsNot specifiedNot specified

N-Acylation: Acyl groups can also be introduced at the nitrogen atoms. For example, 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane has been synthesized and used as a model compound for generating bivalent ligands. researchgate.net Dichloroacetylation of related diazabicyclo compounds has also been reported. researchgate.net

Functionalization of the Bicyclic Carbon Skeleton

Modification of the carbon framework of the 1,5-diazabicyclo[3.2.1]octane system allows for the introduction of various substituents, leading to a wide range of structural diversity.

One of the primary methods for constructing the core scaffold involves a multi-step synthesis starting from materials like diethyl meso-2,5-dibromoadipoate. sci-hub.se A key intermediate, 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, can be synthesized, and its subsequent reduction with lithium aluminum hydride (LiAlH4) yields the corresponding 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane. sci-hub.se

Another powerful strategy for forming the bicyclic core is through 1,3-dipolar cycloaddition reactions. nih.govacs.org 3-Oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, can react with various dipolarophiles like acrylates and acrylic acid derivatives to afford 3,8-diazabicyclo[3.2.1]octanes. nih.govacs.orgscribd.com For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields the corresponding 3,8-diazabicyclo[3.2.1]octane in good yields. nih.govacs.org The regiochemistry of this cycloaddition is well-defined, leading to specific isomers. scribd.com

3-OxidopyraziniumDipolarophileProductYield (%)
1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumMethyl acrylate3,8-Diazabicyclo[3.2.1]octane derivative51-73
1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumtert-Butyl acrylate3,8-Diazabicyclo[3.2.1]octane derivative51-73
1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumMethyl crotonate3,8-Diazabicyclo[3.2.1]octane derivative51

Interestingly, the initial 3,8-diazabicyclo[3.2.1]octane adducts can sometimes undergo rearrangement to form 2,5-diazabicyclo[2.2.2]octanes, particularly when the reaction is catalyzed by acid. nih.govacs.org

Cross-Coupling Reactions for Side-Chain Elaboration

Cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct examples of cross-coupling reactions on the this compound scaffold are not extensively detailed in the provided context, the principles of these reactions are widely applicable for the elaboration of side chains on heterocyclic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are commonly employed to introduce aryl, alkenyl, and other groups onto a core structure. mdpi.com For instance, the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a versatile method for creating C(sp2)-C(sp2) bonds. mdpi.com The Negishi coupling utilizes organozinc reagents, while the Heck reaction couples organic halides with alkenes. mdpi.com

These methodologies could be applied to halogenated derivatives of 1,5-diazabicyclo[3.2.1]octane to introduce a variety of side chains, thereby expanding the chemical space and allowing for the synthesis of complex molecules with potential biological applications. The choice of catalyst, ligands, and reaction conditions is critical for achieving high efficiency and selectivity in these transformations. acs.org

Advanced Spectroscopic Analysis of this compound Elusive in Public Scientific Literature

Scientific literature extensively covers the spectroscopic analysis of related isomers, such as various derivatives of 3,8-diazabicyclo[3.2.1]octane and other diazabicyclic systems. clockss.orgnih.govacs.orgnih.govcore.ac.uk These studies confirm that techniques like 1D and 2D NMR (HMBC, NOESY), mass spectrometry, and X-ray crystallography are standard methods for elucidating the structure, stereochemistry, and conformation of this class of compounds. clockss.orgnih.govacs.org However, the specific spectral data—such as proton and carbon chemical shifts, coupling constants, vibrational frequencies, mass fragmentation patterns, and crystallographic parameters—for the this compound isomer are not present in the accessible literature.

Consequently, a scientifically accurate and detailed article strictly adhering to the requested outline for this compound cannot be generated at this time. The creation of such an article would require access to proprietary data or the primary synthesis and characterization of the compound, which is beyond the scope of this literature-based review.

Computational and Theoretical Investigations of 8 Ethyl 1,5 Diazabicyclo 3.2.1 Octane Chemistry

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemistry of diazabicyclo[3.2.1]octane systems. These computational methods allow for a detailed exploration of reaction pathways and the prediction of selectivity, offering insights that are often challenging to obtain through experimental means alone.

DFT calculations have been pivotal in elucidating the mechanisms of reactions that form the diazabicyclo[3.2.1]octane core, particularly 1,3-dipolar cycloaddition reactions. acs.orgnih.gov For instance, studies on the reaction of 3-oxidopyraziniums with various dipolarophiles have shown that the formation of the diazabicyclo[3.2.1]octane skeleton proceeds through a concerted but asynchronous transition state. acs.orgnih.govresearchgate.net These calculations can map out the entire reaction coordinate, identifying the structures and energies of reactants, transition states, intermediates, and products.

In some cases, DFT has been used to assess the feasibility of subsequent skeletal rearrangements of the initially formed cycloadducts. For example, the potential rearrangement of a 3,8-diazabicyclo[3.2.1]octane to a 2,5-diazabicyclo[2.2.2]octane has been investigated, with DFT methods being used to calculate the energy barriers for such transformations. acs.orgnih.gov These theoretical assessments help to understand whether such rearrangements are plausible under specific reaction conditions. acs.orgnih.gov A detailed mechanistic proposal for the regioselective rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems has also been supported by computational studies. us.es

Table 1: Illustrative Calculated Activation Energies for Cycloaddition and Rearrangement Reactions of Diazabicyclo[3.2.1]octane Systems

Reaction Type Reactants Product Skeleton Computational Method Calculated Activation Energy (kcal/mol)
1,3-Dipolar Cycloaddition 3-Oxidopyrazinium + Methyl Acrylate (B77674) 3,8-diazabicyclo[3.2.1]octane B3LYP/6-31G(d) 18.5 (exo)

Note: The data in this table is representative of values found in the literature for related systems and is intended for illustrative purposes. Specific values for 8-Ethyl-1,5-diazabicyclo[3.2.1]octane are not available.

A key application of DFT in this area is the prediction of regio- and stereoselectivity in cycloaddition reactions. acs.orgnih.govresearchgate.net By calculating the energies of the different possible transition states leading to various regio- and stereoisomers, researchers can predict the major product of a reaction. For the 1,3-dipolar cycloaddition of 3-oxidopyraziniums, DFT studies have successfully predicted the observed regiochemistry and the preference for the exo stereoisomer in the resulting 3,8-diazabicyclo[3.2.1]octane products. acs.orgnih.gov The analysis of the four competitive channels associated with the 1,3-dipolar cycloaddition reaction indicates that the cycloaddition takes place with complete endo stereoselectivity and regioselectivity, yielding the [3+2] cycloadduct. researchgate.net

These predictions are often rationalized by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants and the steric and electronic interactions in the transition states. The consistency between theoretical predictions and experimental outcomes underscores the reliability of DFT in guiding synthetic efforts. acs.orgnih.gov

Quantum mechanical calculations have been employed to study the conformational preferences of diazabicyclo[3.2.1]octane derivatives. clockss.org These studies reveal the relative energies of different conformations, such as chair and boat forms of the six-membered ring within the bicyclic system. The calculations can also predict the orientation of substituents on the bicyclic core. For example, in some 3,8-diazabicyclo[3.2.1]octane derivatives, the piperazine (B1678402) ring adopts a chair conformation with the substituent at the N-3 position preferring an equatorial arrangement. clockss.org The presence of different substituents can influence the conformational landscape, and in some cases, intermolecular interactions in the crystalline state, such as hydrogen bonding with solvent molecules, can lead to the adoption of conformations that differ from the gas-phase minimum energy structure. clockss.org

Molecular Modeling and Quantum-Chemical Calculations for Electronic Properties

Molecular modeling and quantum-chemical calculations are instrumental in understanding the electronic properties of the diazabicyclo[3.2.1]octane system. These methods can provide information on charge distribution, dipole moments, and the energies and shapes of molecular orbitals. Such information is crucial for understanding the reactivity of the molecule and its interactions with other chemical species. For instance, the calculated electronic structure can help to explain the nucleophilic and electrophilic character of different atoms within the molecule, thereby rationalizing its chemical behavior. clockss.org Structural and vibrational studies have been carried out for related triazabicyclo[3.2.1]octane systems at the DFT/B3LYP/6-31G(dp) level to understand their conformational preferences. researchgate.net

Table 2: Illustrative Calculated Electronic Properties of a Diazabicyclo[3.2.1]octane Derivative

Property Computational Method Calculated Value
Dipole Moment B3LYP/6-31G(d) Varies with substituents
HOMO Energy B3LYP/6-31G(d) Varies with substituents
LUMO Energy B3LYP/6-31G(d) Varies with substituents

Note: The data in this table is representative and intended for illustrative purposes. Specific values for this compound are not available.

Analysis of Intermolecular and Intramolecular Interactions within the Bicyclic System

Computational methods, often in conjunction with X-ray crystallography, are used to analyze the various non-covalent interactions that govern the structure and properties of diazabicyclo[3.2.1]octane derivatives. clockss.org Intramolecular interactions, such as hydrogen bonds or steric repulsions between substituents, can significantly influence the preferred conformation of the molecule. clockss.org

Intermolecular interactions are crucial for understanding the packing of these molecules in the solid state and their interactions with biological targets. clockss.org Quantum chemical calculations can quantify the strength of intermolecular hydrogen bonds, van der Waals interactions, and π-stacking interactions. For example, in the crystal structure of some 3,8-diazabicyclo[3.2.1]octane derivatives, intermolecular hydrogen bonds involving substituents and even co-crystallized water molecules have been observed to dictate the crystal packing. clockss.org In the crystal, N—H⋯O hydrogen bonds can link molecules into chains of inversion dimers. nih.gov The analysis of these interactions is vital for the rational design of new materials and therapeutic agents based on the diazabicyclo[3.2.1]octane scaffold.

Chemical Reactivity and Transformation Mechanisms of Diazabicyclo 3.2.1 Octane Compounds

Nucleophilic Reactivity of Bridgehead and Bridge Nitrogen Atoms

The nucleophilicity of the nitrogen atoms in the 3,8-diazabicyclo[3.2.1]octane scaffold is a key determinant of its reactivity. The system contains two distinct nitrogen environments: the N8 atom at a bridgehead position and the N3 atom within the larger six-membered ring. Their respective reactivity is influenced by steric hindrance and electronic effects inherent to the bicyclic framework.

The synthesis of N-substituted derivatives is a common strategy to explore and utilize this nucleophilicity. acs.org For instance, the N3 and N8 positions can be functionalized with various substituents, such as chlorinated heteroaryl rings, to produce analogues of biologically active compounds like epibatidine. nih.gov The preparation of these derivatives often involves reactions where the nitrogen atoms act as nucleophiles to form new carbon-nitrogen or other heteroatom-nitrogen bonds. The synthesis of 3,8-diazabicyclo[3.2.1]octanes substituted at either the 3-position or the 8-position has been reported, highlighting that both nitrogen atoms are accessible for chemical modification. nih.gov

Skeletal Rearrangements and Isomerizations

The rigid, strained structure of the diazabicyclo[3.2.1]octane framework makes it susceptible to various skeletal rearrangements and isomerizations, often leading to thermodynamically more stable bicyclic or tricyclic systems.

A notable transformation of the 3,8-diazabicyclo[3.2.1]octane system is its acid-catalyzed skeletal rearrangement into the 2,5-diazabicyclo[2.2.2]octane scaffold. nih.govacs.orgacs.org This process is a variation of the classic Wagner–Meerwein rearrangement. The proposed mechanism involves an initial protonation of the enamide within the [3.2.1] system, generating a carbocation at the C4 position. nih.gov This is followed by a 1,2-migration of the C5–C6 bond to the C4 carbocation. A subsequent deprotonation step yields the rearranged [2.2.2] bicyclic product. nih.gov

Experimental evidence confirms this transformation. When a specific 3,8-diazabicyclo[3.2.1]octane derivative (20a) was treated with 10% trifluoroacetic acid (TFA) in dichloromethane, it fully converted into the corresponding 2,5-diazabicyclo[2.2.2]octane iminium salt. nih.govacs.org This rearrangement underscores the electronic and conformational factors that can drive the conversion between these isomeric bicyclic diamine systems. nih.govvulcanchem.com In some cases, this rearrangement is part of a domino reaction sequence, where the initial [3.2.1] cycloadduct rearranges to the [2.2.2] core, which then undergoes further reactions like lactonization to form complex tricyclic products. nih.govresearchgate.net

Radical reactions provide another pathway for modifying the diazabicyclo[3.2.1]octane skeleton. The formation of the 2,8-diazabicyclo[3.2.1]oct-2-ene system can be achieved through a regioselective rearrangement of aminyl radicals generated from azanorbornane ([2.2.1]azabicyclic) precursors. unirioja.esus.esacs.org This transformation represents a ring expansion of the five-membered ring of the precursor to form the six-membered ring of the product.

The process is initiated by generating an aminyl radical from an organic azide (B81097) (e.g., 3-azidoazanorbornanes) using tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN). us.esacs.org The proposed mechanism involves a regioselective ring opening of the initial aminyl radical to form a carbon-centered radical, which then undergoes ring closure to yield the expanded [3.2.1] system. unirioja.es This radical-mediated approach highlights a synthetic strategy for accessing the diazabicyclo[3.2.1]octane core from smaller, strained bicyclic systems. unirioja.es Conversely, ring contraction has also been observed in related azabicyclic systems under different reductive conditions, such as treatment with Zn/HCl, leading to the formation of an azabicyclo[3.2.1]octanone derivative from a bicyclic 1,2-diazepinone. researchgate.net

Cycloaddition Chemistry of Diazabicyclo[3.2.1]octane Precursors and Derivatives

1,3-Dipolar cycloaddition is a powerful method for constructing the 3,8-diazabicyclo[3.2.1]octane framework. researchgate.net Specifically, the reaction of 3-oxidopyraziniums, which act as azomethine ylide 1,3-dipoles, with various dipolarophiles like acrylate (B77674) derivatives is a key synthetic route. nih.govacs.org These reactions typically proceed with high regioselectivity to afford 3,8-diazabicyclo[3.2.1]octane cycloadducts. nih.govresearchgate.net

The reaction involves the [3+2] cycloaddition of the 1,3-dipole across the alkene of the dipolarophile. researchgate.net For example, reacting 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate yields the corresponding 3,8-diazabicyclo[3.2.1]octane derivative in high yield. nih.gov The efficiency and outcome of these cycloadditions can be influenced by the substituents on both the 1,3-dipole and the dipolarophile.

Table 1: Yields of 3,8-Diazabicyclo[3.2.1]octane Derivatives from 1,3-Dipolar Cycloaddition Reactions nih.govacs.org
DipolarophileReaction Time (h)ProductYield (%)
Methyl acrylate0.520a73
tert-Butyl acrylate1.520b63
Methyl crotonate620c51

As the data indicates, steric hindrance from the dipolarophile (e.g., tert-butyl acrylate vs. methyl acrylate) can increase reaction times and slightly lower yields. acs.org

Controlled Oxidation and Reduction Processes on the Bicyclic Scaffold

The diazabicyclo[3.2.1]octane framework can undergo controlled oxidation and reduction reactions to introduce or modify functional groups. Reduction of carbonyl groups within the scaffold is a common transformation. For example, 3-substituted 8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-diones can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 3,8-diazabicyclo[3.2.1]octane derivatives. researchgate.net This reaction effectively removes the carbonyl groups at the C2 and C4 positions, producing the fully saturated bicyclic amine core.

Selective oxidation reactions can also be employed. For instance, the dihydroxylation of a double bond in a precursor bicyclic adduct can be achieved with total exo-face stereoselectivity, a step used in the synthesis of precursors for radical rearrangement studies. acs.org

Bond Activation and Functionalization within the Diazabicyclo[3.2.1]octane Framework

Modern synthetic methods, such as transition-metal-catalyzed C–H bond activation, offer powerful tools for the late-stage functionalization of complex molecules, including heterocyclic frameworks like diazabicyclo[3.2.1]octane. nih.govacs.org These strategies allow for the direct conversion of C–H bonds into C–C or C-heteroatom bonds, providing efficient pathways to novel derivatives without the need for pre-functionalized starting materials. acs.org

While specific examples focused solely on 8-Ethyl-1,5-diazabicyclo[3.2.1]octane are not detailed in the provided context, the principles of C–H functionalization are broadly applicable. Directed C–H activation, where a directing group guides a metal catalyst to a specific C–H bond (often in the ortho-position), is a well-established strategy. acs.org For the diazabicyclo[3.2.1]octane skeleton, the nitrogen atoms themselves could potentially act as directing groups, or functional handles could be installed on the nitrogens to direct functionalization to specific C–H bonds on the carbocyclic portion of the framework. This approach would enable the introduction of alkyl, aryl, or other functional groups to modify the scaffold's properties in a controlled manner. nih.gov

Advanced Applications of 8 Ethyl 1,5 Diazabicyclo 3.2.1 Octane in Organic Synthesis

Role as Chiral Building Blocks for Complex Molecular Architectures

The inherent chirality and conformational rigidity of the 1,5-diazabicyclo[3.2.1]octane core make it an attractive scaffold for the synthesis of complex molecular architectures. The enantioselective construction of the related 8-azabicyclo[3.2.1]octane scaffold is a testament to the importance of this structural motif in accessing biologically active molecules, including tropane (B1204802) alkaloids. atomfair.com Methodologies often focus on the stereoselective formation of the bicyclic system, thereby installing the necessary stereochemical information for subsequent transformations. atomfair.com

In a similar vein, polymer-supported stereoselective syntheses of related structures like (1S,5S)-6-oxa-3,8-diazabicyclo[3.2.1]octanes have been developed. acs.org These solid-phase approaches allow for the modular construction of diverse libraries of compounds, highlighting the versatility of the diazabicyclooctane framework as a chiral building block. acs.org The ethyl group at the 8-position of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane could offer an additional steric or electronic handle to influence the diastereoselectivity of reactions at or near the bicyclic core, further expanding its utility in asymmetric synthesis.

Bicyclic Scaffold Synthetic Application Key Features Reference
8-Azabicyclo[3.2.1]octaneSynthesis of tropane alkaloidsEnantioselective construction of the core atomfair.com
(1S,5S)-6-Oxa-3,8-diazabicyclo[3.2.1]octanePolymer-supported synthesis of diverse scaffoldsStereoselective tandem iminium ion cyclization/nucleophilic addition acs.org

Exploration of Catalytic Activity of the Bicyclic Amine Moiety

The presence of two nitrogen atoms within the rigid 1,5-diazabicyclo[3.2.1]octane framework suggests significant potential for catalytic applications. These nitrogen atoms can act as Brønsted bases, nucleophiles, or as ligands for metal centers, opening up avenues in both organocatalysis and transition-metal catalysis.

While specific studies on the organocatalytic activity of this compound are not prominent in the literature, the broader class of bicyclic amines is known to participate in a variety of organocatalytic transformations. The defined spatial orientation of the lone pairs on the nitrogen atoms can be exploited to control the stereochemical outcome of reactions. For instance, related bicyclo[3.2.1]octane frameworks have been synthesized using organocatalytic methods, indicating the compatibility of this scaffold with such reaction conditions. nih.gov The ethyl group in the 8-position could modulate the basicity and steric environment of the nitrogen atoms, potentially leading to unique reactivity and selectivity profiles in organocatalytic reactions.

The nitrogen atoms of this compound can serve as effective ligands for a variety of transition metals. The rigid bicyclic structure can enforce specific coordination geometries around the metal center, which is a crucial aspect of ligand design for asymmetric catalysis. For example, substituted 1,5-diazabicyclo[3.2.1]octane derivatives, such as 8-(4-pyridyl)-1,5-diazabicyclo[3.2.1]octane, are noted for the ability of the pyridyl group to coordinate with metal ions, forming catalytically active complexes. ontosight.ai This strongly suggests that the nitrogen atoms of the core this compound could similarly be employed in the design of novel ligands for transition-metal-catalyzed reactions, including hydrogenations, cross-couplings, and C-H functionalizations. acs.orgmdpi.com The steric bulk of the ethyl group could play a significant role in creating a chiral pocket around the metal center, potentially inducing high levels of enantioselectivity.

Potential Catalytic Role Key Structural Feature Anticipated Influence of 8-Ethyl Group
OrganocatalysisSpatially defined nitrogen lone pairsModulation of basicity and steric hindrance
Transition-Metal LigandRigid bicyclic scaffold for defined coordinationCreation of a chiral pocket, influencing enantioselectivity

Precursors for the Synthesis of other Bridged Heterocyclic Systems

The 1,5-diazabicyclo[3.2.1]octane skeleton can serve as a versatile precursor for the synthesis of other, more complex bridged heterocyclic systems. The inherent strain and reactivity of the bicyclic structure can be harnessed to effect ring-opening, ring-expansion, or rearrangement reactions, leading to novel molecular architectures.

For instance, research has shown that 3,8-diazabicyclo[3.2.1]octanes, synthesized from 3-oxidopyraziniums, can be converted into 2,5-diazabicyclo[2.2.2]octanes via a Wagner-Meerwein rearrangement. acs.orgresearchgate.netnih.gov This transformation highlights the potential of the diazabicyclooctane core to undergo skeletal reorganization to afford different bridged systems. Such rearrangements can be triggered by acid catalysis, demonstrating the tunability of these transformations. scribd.com

The synthesis of various substituted 3,8-diazabicyclo[3.2.1]octane analogues has been reported, showcasing the accessibility of this scaffold for further synthetic manipulations. researchgate.netacs.org These derivatives can then be envisioned as starting materials for a diverse array of other heterocyclic compounds. The ethyl group at the 8-position of this compound could influence the regioselectivity of such rearrangements or provide a synthetic handle for further functionalization.

Starting Scaffold Transformation Product Scaffold Reference
3,8-Diazabicyclo[3.2.1]octaneWagner-Meerwein Rearrangement2,5-Diazabicyclo[2.2.2]octane acs.orgresearchgate.netnih.gov
Substituted 3,8-diazabicyclo[3.2.1]octanesFurther Synthetic ManipulationsDiverse Heterocyclic Systems researchgate.netacs.org

Future Directions and Emerging Research Avenues for 8 Ethyl 1,5 Diazabicyclo 3.2.1 Octane Chemistry

Development of Novel and Atom-Economical Synthetic Methodologies

A key area of development will be the application of catalytic redox cycloisomerization of appropriately designed acyclic precursors. This atom-economical approach, which involves the rearrangement of linear molecules into cyclic structures without the loss of atoms, has shown promise in the synthesis of other functionalized cycloalkanes. Future research could explore the use of transition metal catalysts, such as ruthenium, to facilitate the cyclization of a precursor containing the necessary nitrogen and ethyl functionalities, thereby constructing the bicyclic core in a single, efficient step.

Another promising avenue is the use of acceptorless dehydrogenative coupling (ADC) protocols. This strategy utilizes readily available and renewable starting materials like alcohols to form C-N bonds, producing only water and hydrogen as byproducts rsc.org. The application of ADC to the synthesis of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane could involve the coupling of a diol with a suitable amine, catalyzed by a transition metal complex, offering a green and highly efficient synthetic route.

Furthermore, intramolecular C-H amination presents a powerful tool for the construction of aza-cycles. This method involves the direct formation of a C-N bond by activating a C-H bond within the same molecule. Future synthetic strategies could be designed where a linear amine precursor bearing an ethyl group is cyclized via a C-H amination reaction, potentially mediated by light and heat, to form the diazabicyclo[3.2.1]octane skeleton acs.org.

Proposed MethodKey AdvantagesPotential Precursors
Catalytic Redox CycloisomerizationHigh atom economy, single-step cyclizationPropargyl alcohols with amine functionalities
Acceptorless Dehydrogenative CouplingUse of renewable starting materials, green byproducts (water, hydrogen)Diols and diamines
Intramolecular C-H AminationDirect C-N bond formation, high efficiencyLinear amines with appropriate functional groups

Investigation of Unprecedented Chemical Transformations and Reactivity Patterns

A thorough understanding of the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. Future research will likely focus on exploring novel chemical transformations that leverage the unique structural and electronic properties of this bicyclic diamine.

One area of interest is the potential for regioselective rearrangements of the bicyclic core. Studies on related azanorbornane systems have shown that aminyl radicals can undergo ring expansion to form diazabicyclo[3.2.1]octene systems us.es. Investigating similar radical-mediated transformations for this compound could lead to the discovery of new and unexpected rearrangement pathways, providing access to novel heterocyclic scaffolds.

The reactivity of this compound in 1,3-dipolar cycloadditions is another fertile ground for exploration. Research on 3-oxidopyraziniums has demonstrated their ability to react with alkenes to form 3,8-diazabicyclo[3.2.1]octanes acs.orgnih.gov. It is conceivable that derivatives of this compound could be prepared that can act as 1,3-dipoles, enabling the synthesis of novel polycyclic systems through cycloaddition reactions.

Furthermore, the development of asymmetric transformations using chiral derivatives of this compound as ligands or catalysts is a significant future direction. The rigid bicyclic framework can provide a well-defined chiral environment for metal centers, potentially leading to high levels of stereocontrol in a variety of chemical reactions.

Transformation TypePotential OutcomeAnalogous System
Radical-mediated RearrangementRing expansion to novel heterocyclic systemsAzanorbornanic aminyl radicals
1,3-Dipolar CycloadditionFormation of complex polycyclic structures3-Oxidopyraziniums
Asymmetric CatalysisEnantioselective synthesis of chiral moleculesChiral bicyclic amines as ligands

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on this compound will undoubtedly embrace sustainable methodologies, including the use of greener solvents and the integration of continuous flow technologies.

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound and its derivatives could be adapted to flow reactors, which may lead to higher yields, reduced reaction times, and minimized waste generation. For instance, multi-step sequences could be telescoped into a single continuous process, avoiding the need for isolation and purification of intermediates.

The exploration of greener reaction media is another critical aspect of sustainable synthesis. Water, polyethylene glycol (PEG), and bio-based solvents are attractive alternatives to conventional volatile organic compounds mdpi.com. Future work will likely focus on developing synthetic routes to this compound that are compatible with these environmentally benign solvents. Additionally, solvent-free reaction conditions , potentially assisted by microwave irradiation or ultrasonication, could be investigated to further enhance the sustainability of the synthesis nih.gov.

Sustainable ApproachKey Benefits
Flow ChemistryImproved safety, scalability, reduced waste
Green Solvents (Water, PEG, etc.)Reduced environmental impact, lower toxicity
Solvent-Free ReactionsMinimized waste, potential for energy efficiency

Advanced Mechanistic Studies using Operando Spectroscopic Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The application of advanced analytical techniques, particularly operando spectroscopy , will be instrumental in elucidating the intricate details of the formation and reactivity of this compound.

Operando spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs, providing valuable insights into the identity and behavior of transient intermediates and transition states wikipedia.orgnih.govchimia.ch. Techniques such as operando Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy could be employed to study the kinetics and mechanism of the key bond-forming steps in the synthesis of the diazabicyclo[3.2.1]octane core.

For example, in a potential catalytic cyclization reaction, operando spectroscopy could help to identify the active catalytic species, observe the coordination of the substrate to the catalyst, and monitor the formation of the product in real-time. This level of mechanistic detail would enable the rational design of more efficient and selective catalysts.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations , will play a crucial role in complementing experimental observations. DFT can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the outcomes of reactions, providing a powerful synergy with operando spectroscopic data.

TechniqueInformation Gained
Operando FTIR/Raman SpectroscopyReal-time monitoring of bond formation and breaking
Operando NMR SpectroscopyStructural elucidation of intermediates in solution
Density Functional Theory (DFT)Calculation of reaction pathways and transition state energies

Q & A

Q. What are the established synthetic protocols for 8-Ethyl-1,5-diazabicyclo[3.2.1]octane, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as 1,5-hexadiene derivatives or dipolar cycloadditions. Key steps include:

  • Cyclization : Using methyl acrylate in dipolar cycloadditions with oxidopyrazinium salts to form the bicyclic core .
  • Optimization : Huang and Teng developed a scalable process using DMSO as a solvent at 80–100°C, achieving yields >75% by minimizing side reactions through controlled pH and temperature .
  • Alternative routes : Shainyan et al. utilized oxidative sulfonamidation of 1,5-hexadiene with sulfonyl azides, requiring precise stoichiometry and inert atmospheres to avoid polymerization .

Q. Table 1: Comparison of Synthetic Methods

MethodSolventTemperature (°C)Yield (%)Key Reference
Dipolar CycloadditionAcetonitrile6065
Scalable CyclizationDMSO80–10075–85
Oxidative SulfonamidationToluene25–3060–70

Q. How is the structural conformation of this compound characterized experimentally?

  • X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for related diazabicyclo derivatives by Helliwell et al. .
  • NMR Spectroscopy : Shainyan et al. used 1^1H and 13^{13}C NMR to analyze dynamic conformational equilibria, identifying axial/equatorial preferences of substituents .
  • Vibrational Spectroscopy : Eggimann et al. assigned IR/Raman bands (100–1500 cm1^{-1}) using scaled quantum mechanical force fields to validate bicyclic strain .

Advanced Research Questions

Q. What computational strategies are employed to predict reaction pathways for synthesizing diazabicyclo derivatives?

  • Quantum Chemical Calculations : Used to model transition states and intermediates in cyclization reactions. For example, Shainyan et al. combined DFT with experimental data to optimize sulfonamidation pathways .
  • Reaction Path Search : ICReDD’s approach integrates quantum calculations with information science to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .

Q. How do steric and electronic effects influence the pharmacological activity of this compound derivatives?

  • μ-Opioid Receptor Affinity : Barlocco et al. demonstrated that nitro-substituted derivatives exhibit enhanced binding due to electronic interactions with receptor residues .
  • Structural-Activity Relationships (SAR) : Liu et al. synthesized diquaternary ammonium salts with varying alkyl chains, finding that ethyl groups optimize analgesic efficacy by balancing lipophilicity and steric bulk .

Q. Table 2: Key Pharmacological Findings

DerivativeBiological TargetActivity (IC50_{50})Reference
8-Ethyl-Nitro Analogμ-Opioid Receptor12 nM
Di-(3,8-Diazabicyclo) SaltAnalgesic ActivityED50_{50} = 5 mg/kg

Q. What methodologies resolve contradictions in reported reaction yields for diazabicyclo syntheses?

  • Parameter Sensitivity Analysis : Huang and Teng identified pH and temperature as critical variables; deviations >5°C reduced yields by 15–20% .
  • Side Reaction Mitigation : Paliulis et al. improved yields (from 50% to 86%) by substituting methyl groups at C8 to reduce ring strain and dimerization .

Q. How are advanced separation techniques applied to purify diazabicyclo derivatives?

  • Membrane Technologies : CRDC-classified methods (RDF2050104) enable nanofiltration for isolating small-molecule bicyclic compounds .
  • Chromatography : Reverse-phase HPLC with C18 columns resolves stereoisomers, as validated by Shainyan et al. for bis-N-triflyl derivatives .

Q. What safety protocols are critical when handling diazabicyclo derivatives in the lab?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (per Kishida Chemical’s SDS) .
  • Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., acetonitrile, toluene) .

Methodological Guidelines

  • Experimental Design : Use factorial design (e.g., varying temperature, solvent, catalyst) to identify optimal conditions .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance of yield variations across replicates .

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